7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
This heterocyclic compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl group. Key properties include:
- Molecular formula: C₁₇H₁₅N₅O₂S
- Molecular weight: 353.41 g/mol
- CAS registry: 691873-06-0 . The thienyl-pyrrole substituent introduces sulfur and nitrogen heteroatoms, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
7-amino-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-9-3-4-10(2)21(9)13-5-6-25-15(13)12-7-14-19-8-11(17(23)24)16(18)22(14)20-12/h3-8H,18H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNIBTYTEKPVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=C3)N=CC(=C4N)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The presence of the pyrrole ring and the thiophene ring in the structure could potentially contribute to its biological activity. Pyrrole derivatives are known to possess various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Thiophene derivatives also exhibit a broad spectrum of biological activities.
Biological Activity
7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound featuring a complex heterocyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, including its mechanisms of action, efficacy in various assays, and its implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . It contains a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at the 7-position and a thienyl group at the 3-position. The presence of a dimethylpyrrole moiety enhances its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial , antitumor , and anti-inflammatory agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study highlighted that pyrazolo[1,5-a]pyrimidines demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb) with low cytotoxicity to Vero cells, suggesting a favorable selectivity index (SI) greater than 10 for certain derivatives .
| Compound | Inhibition (%) | SI (Selectivity Index) |
|---|---|---|
| Compound A | >85% | >10 |
| Compound B | 70% | 8 |
| Compound C | 90% | >12 |
Antitumor Activity
The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have reported that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in various cancer cell lines. One study noted that these compounds could inhibit specific kinases involved in tumor growth and survival pathways .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes and pathways associated with disease progression. For instance, it may act as a kinase inhibitor, disrupting signaling cascades critical for cell division and survival in cancer cells .
Case Studies
- Antimicrobial Efficacy Against Tuberculosis : A high-throughput screening identified several pyrazolo[1,5-a]pyrimidine derivatives with significant activity against Mtb. The most potent compounds showed over 85% inhibition in primary assays without cytotoxic effects on mammalian cells .
- Anticancer Potential : In a comparative study of various pyrazolo derivatives, one compound was found to reduce cell viability in breast cancer cell lines by more than 70%, indicating strong anticancer properties .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory activity through inhibition of cytokine production in activated immune cells. These findings suggest potential applications in treating inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a therapeutic agent due to its structural characteristics that facilitate interaction with biological targets. Its unique pyrazolo[1,5-a]pyrimidine scaffold is known for various biological activities, including anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds can inhibit the proliferation of cancer cells. For instance, research indicates that modifications to the structure can enhance selectivity towards specific cancer cell lines while minimizing toxicity to normal cells. The incorporation of the 2,5-dimethyl-1H-pyrrole moiety is believed to contribute to this selectivity by modulating the compound's interaction with cellular targets involved in cancer progression .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure and biological activity is critical for optimizing the efficacy of drug candidates. In SAR studies involving similar compounds, it has been found that variations in substituents can significantly impact their pharmacological profiles.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrimidine ring can alter binding affinity to target enzymes or receptors.
- Activity Enhancement : Compounds with specific modifications have shown increased potency against certain kinases implicated in cancer signaling pathways .
Biochemical Applications
Beyond therapeutic uses, this compound has potential applications in biochemical research. It can serve as a tool for studying enzyme mechanisms and cellular signaling pathways.
Example Application: Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For instance, its influence on kinases related to cell cycle regulation presents opportunities for developing targeted therapies in oncology .
Synthesis and Derivative Development
The synthesis of 7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves several synthetic steps that can be optimized for yield and purity.
Synthetic Pathways
Research has outlined various synthetic routes that include:
- Condensation Reactions : Utilizing starting materials such as thiophene derivatives and pyrimidine precursors.
- Functional Group Modifications : Post-synthetic modifications to enhance solubility or bioavailability.
Comparison with Similar Compounds
6-(4-Chlorophenyl)-2-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
7-Amino-6-Phenylpyrazolo[1,5-a]pyrimidine-3-Carbonitrile
- Molecular formula : C₁₃H₉N₅
- Molecular weight : 235.24 g/mol
- CAS registry : 320417-39-8 .
Comparison : - Replaces the carboxylic acid with a cyano group at position 3, reducing solubility but increasing electron-withdrawing effects.
- Lower topological polar surface area (80 vs. higher values for carboxylic acid derivatives) suggests reduced hydrogen-bonding capacity.
Ethyl 7-Hydroxy-3-Phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Molecular formula: Not explicitly provided, but ester derivative of a related structure.
- CAS registry : 189018-04-0 .
Comparison : - The ethyl ester group at position 6 increases lipophilicity compared to the free carboxylic acid, typical of prodrug strategies.
- The 7-hydroxy group (vs. 7-amino) alters hydrogen-bonding dynamics and acidity, which may affect target engagement.
Solubility and Polarity
Functional Group Contributions
- 7-Amino group: Common across analogs; facilitates hydrogen bonding and interactions with enzymatic active sites.
- 6-Carboxylic acid : Unique to the main compound, enabling salt formation and improving pharmacokinetic profiles.
- Chlorine substituents : In C₁₈H₁₁Cl₃N₄, enhance electronegativity and resistance to oxidative metabolism .
Tabulated Comparison of Key Properties
Preparation Methods
Cyclocondensation with β-Dicarbonyl Intermediates
Aminopyrazoles react with β-ketoesters or enaminones to form the bicyclic system. For instance, Sikdar et al. (2023) demonstrated a one-pot cyclization using 5-amino-1H-pyrazole and enaminones in the presence of potassium persulfate (K₂S₂O₈) to yield 3-halo-pyrazolo[1,5-a]pyrimidines. This method achieves 75–85% yields under mild conditions (25–40°C, 12–24 hours), with oxidative halogenation introducing functional groups at position 3. Adapting this approach, the 6-carboxylic acid moiety can be introduced via hydrolysis of a pre-installed ester group, as exemplified in the synthesis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Microwave-Assisted Cyclization
Castillo et al. (2016) optimized a solvent-free, microwave-assisted cyclization between 3-oxo-2-(2-arylhydrazinylidene)butanenitriles and 5-amino-1H-pyrazoles. This method reduces reaction times to 4–10 minutes while achieving near-quantitative yields. The rapid heating prevents side reactions, ensuring high purity of the pyrazolo[1,5-a]pyrimidine core. For the target compound, this methodology could be modified to incorporate a 6-ester group, subsequently hydrolyzed to the carboxylic acid.
Functional Group Transformations
Ester Hydrolysis to Carboxylic Acid
The 6-carboxylic acid group is typically introduced via hydrolysis of a methyl or ethyl ester. The patent CN103896951A details the hydrolysis of 2-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylate using NaOH in aqueous methanol (25–35°C, 2–4 hours), achieving 97% yield . For the target compound, similar conditions (NaOH, H₂O/MeOH, 4 hours) are effective, with citric acid quenching ensuring high-purity precipitation.
Amino Group Retention
The 7-amino group is preserved throughout the synthesis by using protected intermediates. For example, Moustafa et al. (2022) employed Boc-protected aminopyrazoles, which are deprotected post-cyclization using trifluoroacetic acid.
Optimization and Process Considerations
Reaction Conditions
Yield and Purity Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Core cyclization | K₂S₂O₈, 40°C, 24h | 85 | 98 |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C, 12h | 88 | 95 |
| Ester hydrolysis | NaOH, H₂O/MeOH, 25°C, 4h | 97 | 99 |
Structural Characterization
The final product is characterized by ¹H NMR, ¹³C NMR, and HRMS :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized?
- Answer : One-pot synthesis using Mannich reactions or condensation of heterocyclic amines with carbonyl-containing precursors is widely employed. For example, 6-amino-1-methyl-2-thiouracil reacts with primary amines and formalin under mild conditions (40°C, methanol solvent) to yield fused pyrimidines with high efficiency . Optimization includes adjusting equivalents of reagents (e.g., 4 equivalents of formalin) and reaction temperature (e.g., 120°C in sealed tubes for cyclocondensation reactions) to maximize yield and purity .
Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?
- Answer :
- 1H NMR : Assigns aromatic protons (e.g., δ 6.20–6.94 ppm for furan protons in related compounds) and NH2/CH3 groups .
- 13C NMR : Identifies carbonyl carbons (e.g., ~160–170 ppm for carboxylic acid derivatives) and heterocyclic carbons .
- IR : Confirms functional groups like carboxylic acid (C=O stretch ~1700 cm⁻¹) and NH2 (N–H stretches ~3300–3500 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 223 for C14H13N3 in analogs) and fragmentation patterns .
Q. What role do substituents (e.g., thienyl, pyrrolyl) play in modulating the compound’s reactivity?
- Answer : Electron-donating groups (e.g., 2,5-dimethylpyrrole) enhance nucleophilic substitution at the pyrimidine core, while electron-withdrawing groups (e.g., carboxylic acid) stabilize intermediates during cyclization. Substituent steric effects influence regioselectivity in reactions with electrophiles .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of novel pyrazolo[1,5-a]pyrimidine derivatives?
- Answer : Reaction path search algorithms (e.g., density functional theory) predict transition states and intermediates, enabling optimization of reaction conditions (e.g., solvent, catalyst). For example, ICReDD integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) for heterocyclic ring formation .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Answer :
- Contradictory NMR Signals : Use NOESY/ROESY to distinguish regioisomers (e.g., spatial proximity of H-3 and CH2 protons in benzyl-substituted derivatives) .
- Byproduct Identification : Employ LC-MS or preparative TLC (e.g., CHCl3/MeOH 9:1) to isolate impurities, followed by structural elucidation via high-resolution MS .
Q. How do structural modifications (e.g., trifluoromethyl groups, aryl substitutions) affect biological activity or solubility?
- Answer :
- Trifluoromethyl Groups : Enhance metabolic stability and binding affinity to enzymes (e.g., kinase inhibition) by altering electron density and hydrophobicity .
- Aryl Substitutions : Bulkier substituents (e.g., 3-(2-chlorophenylazo)) reduce aqueous solubility but improve target selectivity via steric hindrance .
Q. What experimental controls are critical for reproducibility in multi-step syntheses?
- Answer :
- Intermediate Characterization : Validate purity at each step via melting point analysis (e.g., 257–259°C for benzyl-substituted derivatives) .
- Reagent Equivalents : Strict control of amine:carbonyl ratios (e.g., 1:1 for pyrido[2,3-d]pyrimidine formation) minimizes side reactions .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., carboximidate reactions) .
- Analytical Cross-Validation : Cross-check elemental analysis (C, H, N ±0.3%) with spectral data to confirm purity .
- Safety : Handle intermediates with reactive groups (e.g., benzyl chlorides) under inert atmosphere to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
